2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
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Overview
Description
The compound “2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” belongs to the class of organic compounds known as imidazopyridines . Imidazopyridines are compounds containing an imidazole ring fused to a pyridine ring. Imidazo [1,2- a ]pyridine is the most important in medicinal chemistry . This scaffold has a broad range of biological and pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotics .
Synthesis Analysis
The synthesis of imidazopyridine derivatives often involves the reaction of aniline derivatives and α-bromo-4- (methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of an imidazo[1,2-a]pyridine core, which is a bicyclic structure consisting of an imidazole ring fused to a pyridine ring .Scientific Research Applications
Synthesis and Characterization
A number of studies have concentrated on the synthesis and characterization of compounds structurally related to 2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. These efforts aim to explore the chemical properties and potential biological activities of these compounds. For instance, the work by N. Maheswaran et al. (2012) described the synthesis of a new series of compounds with mild to moderate antibacterial and antioxidant activity. Similarly, A. Abu‐Hashem et al. (2020) reported on the synthesis of novel compounds derived from visnaginone and khellinone with significant anti-inflammatory and analgesic properties.
Antiviral and Antimicrobial Activities
Compounds structurally related to this compound have been evaluated for their antiviral and antimicrobial activities. C. Hamdouchi et al. (1999) designed and prepared a series of compounds for testing as antirhinovirus agents. Additionally, A. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase activities, highlighting the therapeutic potential of these molecules.
Anticancer Properties
The research into compounds related to this compound also extends into the exploration of their anticancer properties. A. Rahmouni et al. (2016) detailed the synthesis of pyrazolopyrimidines derivatives and their evaluation as anticancer agents, demonstrating significant cytotoxic activity against cancer cell lines.
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is the enzyme Cyclooxygenase (COX) . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
This compound interacts with its target, COX, by inhibiting its activity . The docking studies demonstrated that the molecules were positioned as well as a crystallographic ligand in the COX-2 active site .
Biochemical Pathways
The inhibition of COX by this compound affects the arachidonic acid pathway . This results in a decrease in the production of inflammatory mediators, thereby reducing inflammation .
Pharmacokinetics
The compound’s potency and selectivity against the cox-2 enzyme suggest it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of COX-2 enzyme . This leads to a reduction in the production of inflammatory mediators, which can alleviate symptoms of inflammation .
Biochemical Analysis
Biochemical Properties
Related imidazo[1,2-a]pyridine derivatives have been shown to possess a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . These compounds can interact with various enzymes, proteins, and other biomolecules, although the specific interactions of 2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide have not been reported.
Cellular Effects
Related compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related imidazo[1,2-a]pyridine derivatives have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-16-11-12-17(18(14-16)28-2)22(26)24-21-20(15-8-4-3-5-9-15)23-19-10-6-7-13-25(19)21/h3-14H,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPDPBOXDHWBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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